Rifapentine is a semisynthetic rifamycin-class antibiotic [ [] ] currently under investigation for its potential in treating tuberculosis (TB) [ [], [], [] ] and Mycobacterium avium complex (MAC) infections [ [], [] ]. It exhibits a broader spectrum of antimicrobial activity, similar to its homologues rifampin and rifabutin [ [] ].
Rifapentine is derived from rifamycin S, which is a natural product obtained from the bacterium Amycolatopsis rifamycinica. It is classified as a semi-synthetic derivative of rifamycin and exhibits similar mechanisms of action to its parent compound. This classification places it within the broader category of antibiotics used for treating bacterial infections, particularly those caused by resistant strains of bacteria.
The synthesis of rifapentine can be achieved through various methods, with two prominent approaches highlighted in recent patents:
Rifapentine has a complex molecular structure characterized by multiple functional groups that contribute to its antibiotic activity. The molecular formula for rifapentine is CHNO, and its IUPAC name is 1-[(4-methyl-1-piperazinyl)methyl]-1H-pyrrole-2-carboxylic acid.
Rifapentine undergoes several chemical reactions during its synthesis:
Rifapentine exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription. This mechanism is crucial for its effectiveness against Mycobacterium tuberculosis, particularly in cases where other treatments may fail due to resistance.
The binding affinity of rifapentine to RNA polymerase allows it to effectively disrupt the transcription process, leading to bacterial cell death. Studies have shown that rifapentine maintains activity against strains resistant to other antibiotics within the same class .
Rifapentine exhibits several notable physical and chemical properties:
Stability studies indicate that rifapentine retains its efficacy when stored under controlled conditions, but degradation products can form under high humidity or temperature conditions.
Rifapentine is primarily used in:
The rifamycin class originated from natural compounds isolated in 1957 from the bacterium Streptomyces mediterranei (later reclassified as Amycolatopsis rifamycinica) in the laboratories of Gruppo Lepetit SpA in Milan, Italy. Initial fermentation cultures yielded a mixture of structurally related compounds designated rifamycins A through E. Among these, rifamycin B was the most stable isolate, though it demonstrated poor antibacterial activity. Researchers discovered that rifamycin B underwent spontaneous oxidation and hydrolysis in aqueous solutions to form rifamycin S, which exhibited potent antimicrobial properties. Reduction of rifamycin S yielded rifamycin SV, which became the first clinically used rifamycin derivative administered intravenously [1] [7].
Systematic chemical modification programs aimed to overcome the pharmacokinetic limitations of rifamycin SV. In the Dow-Lepetit Research Laboratories, researchers performed structural modifications on most functional groups of the rifamycin molecule to discover orally bioavailable derivatives. This effort focused particularly on synthesizing hydrazone derivatives of 3-formylrifamycin SV. Among these derivatives, the compound formed with N-amino-N'-methylpiperazine demonstrated superior oral efficacy in animal infection models. This molecule, later named rifampicin (or rifampin), revolutionized tuberculosis therapy when introduced in 1968 due to its potent bactericidal activity and oral bioavailability [1] [8].
Table 1: Key Milestones in Rifamycin Development
Year | Milestone | Significance |
---|---|---|
1957 | Isolation of rifamycins | Discovery of natural products from Streptomyces mediterranei |
1959 | Rifamycin SV development | First clinically used rifamycin (IV administration) |
1968 | Rifampicin introduction | Orally bioavailable rifamycin for tuberculosis treatment |
1965 | Rifapentine synthesis | First synthesis of cyclopentyl derivative |
1998 | Rifapentine FDA approval | Long-acting rifamycin for tuberculosis |
Rifapentine was first synthesized in 1965 by researchers at Lepetit Pharmaceuticals, the same Italian company that developed rifampicin. The synthesis involved strategic structural modification of the rifampicin molecule, specifically replacing the methyl group on the piperazine ring with a cyclopentyl moiety. This alteration was designed to enhance the molecule's stability and prolong its half-life while maintaining antimicrobial potency against Mycobacterium tuberculosis. The synthetic pathway commenced with rifamycin SV, which underwent formylation to introduce an aldehyde group at the C3 position. This 3-formylrifamycin SV intermediate then underwent condensation with 4-cyclopentyl-1-aminopiperazine to form the characteristic iminomethyl bridge that defines rifapentine's structure [1] [10].
Despite its early synthesis, rifapentine did not immediately enter clinical use. Extensive pharmacological evaluation throughout the 1970s-1980s confirmed its extended half-life and potent activity against mycobacteria. The compound demonstrated a post-antibiotic effect lasting up to 72 hours, significantly longer than rifampicin's 12-24 hours, suggesting potential for intermittent dosing regimens. The U.S. Food and Drug Administration (FDA) finally approved rifapentine in 1998 for pulmonary tuberculosis treatment in combination with other antitubercular drugs. A significant expansion of its indications occurred in 2014, when the FDA approved rifapentine combined with isoniazid for latent tuberculosis infection treatment in high-risk individuals [2] [3].
Rifapentine (chemical name: 3-{[(4-cyclopentyl-1-piperazinyl)imino]methyl}rifamycin) represents a strategic evolution from rifampicin's structure. Both molecules share the characteristic ansamycin macrocycle composed of a naphthoquinone chromophore bridged by a long aliphatic chain, forming the bioactive cavity that binds bacterial RNA polymerase. The critical structural distinction resides in the C3 side chain: while rifampicin contains a methylpiperazinyl group, rifapentine features a cyclopentylpiperazinyl substituent [4] [7].
This seemingly minor modification profoundly influences the molecules' physicochemical and pharmacokinetic properties:
Enhanced Lipophilicity: The cyclopentyl group increases the molecule's octanol-water partition coefficient (logP), improving membrane penetration. Rifapentine demonstrates 4-5 fold higher accumulation within macrophages compared to rifampicin, significantly enhancing its efficacy against intracellular mycobacteria [4] [6].
Extended Half-life: Rifapentine's elimination half-life (14-17 hours) is substantially longer than rifampicin's (2-5 hours). This permits once-weekly dosing during the continuation phase of tuberculosis treatment compared to rifampicin's daily dosing requirement. The prolonged half-life stems from both reduced enzymatic degradation and enhanced tissue binding [3] [9].
Reduced CYP Induction: While both molecules induce hepatic cytochrome P450 enzymes (particularly CYP3A4), rifapentine exhibits approximately 85% of rifampicin's induction potency. This differential stems from structural influences on nuclear receptor activation and results in potentially fewer drug-drug interactions [9].
Table 2: Structural and Pharmacokinetic Comparison of Rifampicin and Rifapentine
Property | Rifampicin | Rifapentine | Impact of Modification |
---|---|---|---|
C3 side chain | Methylpiperazine | Cyclopentylpiperazine | Increased steric bulk and lipophilicity |
Molecular weight | 822.94 g/mol | 877.04 g/mol | Enhanced tissue binding |
Protein binding | ~80% | 97.7-99% | Reduced free fraction available for metabolism |
Half-life | 2-5 hours | 14-17 hours | Allows less frequent dosing |
Macrophage accumulation | Baseline | 4-5 fold higher | Enhanced intracellular efficacy |
CYP3A4 induction | High (reference) | 85% of rifampicin | Reduced drug interaction potential |
The structural evolution from rifampicin to rifapentine exemplifies rational drug design focused on optimizing pharmacokinetic properties while maintaining potent antibacterial activity. The cyclopentyl modification strategically balances molecular size, lipophilicity, and steric effects to prolong therapeutic action without compromising target binding affinity to bacterial RNA polymerase [1] [4]. X-ray crystallography studies confirm that both molecules share an identical binding mode within the RNA polymerase β-subunit, with rifapentine's extended half-life attributable entirely to pharmacokinetic improvements rather than enhanced target affinity [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7